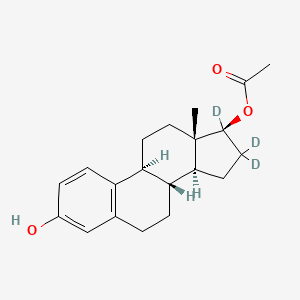
17Beta-Estradiol-d3 17-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17Beta-Estradiol-d3 17-Acetate is a synthetic estrogen compound. It is an estrogen ester, specifically the C17β acetate ester of estradiol. This compound is often used in scientific research to study estrogenic activity and its effects on various biological systems. The “d3” designation indicates that the compound is deuterated, meaning that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to trace the compound’s metabolic pathways and interactions within biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate typically involves the esterification of 17Beta-Estradiol-d3 with acetic anhydride. The reaction is usually carried out in the presence of a catalyst, such as pyridine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
化学反応の分析
Types of Reactions: 17Beta-Estradiol-d3 17-Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17Beta-Estradiol-d3 and acetic acid.
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroestradiol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 17Beta-Estradiol-d3 and acetic acid.
Oxidation: Estrone derivatives.
Reduction: Dihydroestradiol derivatives.
科学的研究の応用
17Beta-Estradiol-d3 17-Acetate is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogenic compounds.
Biology: Employed in studies investigating the role of estrogens in cellular processes, such as cell proliferation and differentiation.
Medicine: Utilized in research on hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Applied in the development of pharmaceuticals and in the study of endocrine disruptors.
作用機序
17Beta-Estradiol-d3 17-Acetate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the estrogen receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to various biological effects, including the modulation of cell growth, differentiation, and metabolic processes. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its interactions at a molecular level.
類似化合物との比較
Estradiol 17β-acetate: A non-deuterated version of the compound with similar estrogenic properties.
Estradiol 3-acetate: Another ester of estradiol, differing in the position of the acetate group.
Estrone: An oxidized form of estradiol with distinct biological activity.
Uniqueness: 17Beta-Estradiol-d3 17-Acetate is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights into the pharmacokinetics and dynamics of estrogenic compounds.
特性
分子式 |
C20H26O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1/i8D2,19D |
InChIキー |
QAHOQNJVHDHYRN-CUEBZOKISA-N |
異性体SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





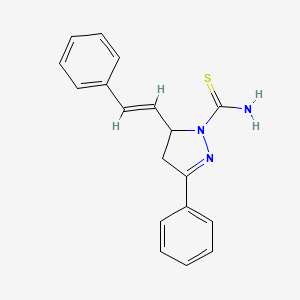
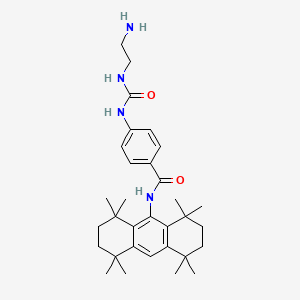
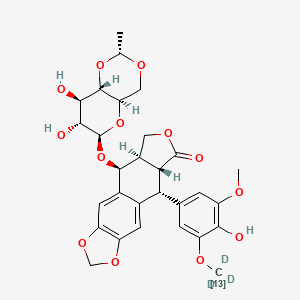


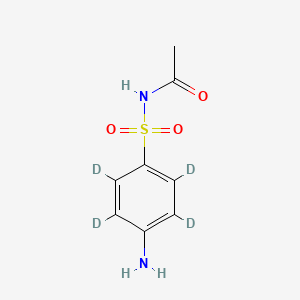
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)


![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
